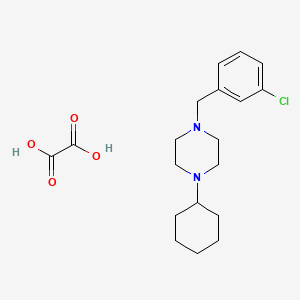
N-allyl-2,1,3-benzothiadiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2,1,3-benzothiadiazole-5-sulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. The compound has been found to have various applications in the fields of chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of N-allyl-2,1,3-benzothiadiazole-5-sulfonamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. The compound has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a key role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antiviral activity against certain viruses. In addition, the compound has been shown to have anticancer activity against various cancer cell lines.
Advantages and Limitations for Lab Experiments
N-allyl-2,1,3-benzothiadiazole-5-sulfonamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and it is stable under normal laboratory conditions. In addition, the compound has been found to have low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, there are also some limitations associated with the use of this compound. The compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of N-allyl-2,1,3-benzothiadiazole-5-sulfonamide. One potential direction is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another potential direction is the study of the compound's mechanism of action in more detail, in order to gain a better understanding of its biological activity. Additionally, the compound could be studied further for its potential use as a therapeutic agent for the treatment of various diseases. Finally, the compound could be studied for its potential use in the development of new drugs and other compounds with similar properties.
Synthesis Methods
The synthesis of N-allyl-2,1,3-benzothiadiazole-5-sulfonamide is a multi-step process that involves the reaction of various reagents. The most common method for synthesizing this compound is the reaction of 2-aminobenzenesulfonamide with allyl bromide and potassium carbonate in dimethylformamide. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.
Scientific Research Applications
N-allyl-2,1,3-benzothiadiazole-5-sulfonamide has been extensively studied in scientific research due to its unique properties. The compound has been found to have various applications in the fields of chemistry, biology, and medicine. In chemistry, the compound has been used as a building block for the synthesis of other compounds. In biology, the compound has been studied for its antimicrobial, antiviral, and anticancer properties. In medicine, the compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases.
Properties
IUPAC Name |
N-prop-2-enyl-2,1,3-benzothiadiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c1-2-5-10-16(13,14)7-3-4-8-9(6-7)12-15-11-8/h2-4,6,10H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTASVYBHXVMLNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC2=NSN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]quinoline](/img/structure/B5105754.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5105757.png)



![((2S)-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5105786.png)
![N,N'-{[(2-quinolinylcarbonyl)imino]di-2,1-ethanediyl}di(2-quinolinecarboxamide)](/img/structure/B5105788.png)


![1-(4-nitrophenyl)-4-[(undecafluorocyclohexyl)carbonyl]piperazine](/img/structure/B5105806.png)
![1-(4-chlorophenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5105813.png)


![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5105827.png)
